molecular formula C7H8LiN3O3 B6211909 rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis CAS No. 2763583-76-0

rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis

Cat. No.: B6211909
CAS No.: 2763583-76-0
M. Wt: 189.1
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Description

“Rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis” is a complex organic compound that features a lithium ion coordinated with a chiral oxolane ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis” typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions could target the oxolane ring or the triazole group.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the triazole ring, while reduction could lead to reduced forms of the oxolane ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be explored for its potential as a bioactive molecule. The triazole moiety is known for its biological activity, and the compound could be tested for antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. The presence of the triazole ring suggests it might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Lithium oxolane carboxylates: Compounds with similar oxolane and lithium structures.

    Triazole derivatives: Compounds featuring the triazole moiety.

Uniqueness

The uniqueness of “rac-lithium(1+) (2R,5S)-5-(1H-1,2,4-triazol-3-yl)oxolane-2-carboxylate, cis” lies in its combination of a chiral oxolane ring with a triazole group and a lithium ion. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763583-76-0

Molecular Formula

C7H8LiN3O3

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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